Ethyl 2-[(acetylcarbamothioyl)amino]-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-{[(ACETYLAMINO)CARBOTHIOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(ACETYLAMINO)CARBOTHIOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-amino-4-phenyl-3-thiophenecarboxylate with acetyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(ACETYLAMINO)CARBOTHIOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
ETHYL 2-{[(ACETYLAMINO)CARBOTHIOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of ETHYL 2-{[(ACETYLAMINO)CARBOTHIOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE
- ETHYL 5-ACETYL-2-{[1-(ACETYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
- ETHYL 2-{[1-(BUTYRYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE
Uniqueness
ETHYL 2-{[(ACETYLAMINO)CARBOTHIOYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is unique due to its specific structural features, such as the presence of both acetylamino and carbothioyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C16H16N2O3S2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 2-(acetylcarbamothioylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O3S2/c1-3-21-15(20)13-12(11-7-5-4-6-8-11)9-23-14(13)18-16(22)17-10(2)19/h4-9H,3H2,1-2H3,(H2,17,18,19,22) |
InChI Key |
LWTZGPJMMSAJTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=S)NC(=O)C |
Origin of Product |
United States |
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